VP-14637

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

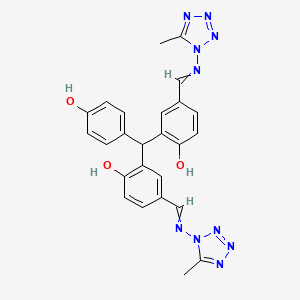

VP-14637: es un inhibidor de molécula pequeña del virus respiratorio sincitial (VRS). Demuestra una actividad antiviral significativa al interferir directamente con la fusión de la envoltura viral con la membrana de la célula huésped . Este compuesto ha mostrado promesa en estudios preclínicos por su potencial para tratar infecciones por VRS, que son una causa principal de infecciones del tracto respiratorio en humanos .

Aplicaciones Científicas De Investigación

Química: : En química, VP-14637 se utiliza como un compuesto modelo para estudiar la síntesis y la reactividad de los derivados de bis-tetrazol-benzhidrilfenol .

Biología: : En la investigación biológica, this compound se utiliza para estudiar los mecanismos de fusión viral y entrada en las células huésped . Sirve como una herramienta para comprender la interacción entre las proteínas virales y las membranas de las células huésped.

Medicina: : En medicina, this compound se está investigando por su potencial como agente terapéutico para tratar infecciones por VRS . Su capacidad para inhibir la fusión viral lo convierte en un candidato prometedor para el desarrollo de fármacos antivirales.

Industria: : En la industria farmacéutica, this compound se utiliza en el desarrollo de fármacos antivirales. Sus procesos de síntesis y producción se optimizan para la fabricación a gran escala .

Mecanismo De Acción

VP-14637 ejerce sus efectos al unirse a la proteína de fusión del VRS, que es responsable de mediar la fusión de la envoltura viral con la membrana de la célula huésped . Esta unión evita los cambios conformacionales necesarios para la fusión, inhibiendo así la entrada viral en la célula huésped . Los objetivos moleculares involucrados en este proceso son los dominios de repetición de heptada del trímero de proteína de fusión .

Análisis Bioquímico

Biochemical Properties

VP-14637 demonstrates potent antiviral activity by inhibiting RSV fusion . It interacts with the RSV fusion protein, which allows simultaneous interaction with both of the heptad repeat domains of the F protein trimer .

Cellular Effects

This compound does not block RSV adsorption but inhibits RSV-induced cell-cell fusion . It specifically binds to RSV-infected cells and is capable of specifically interacting with the RSV fusion protein .

Molecular Mechanism

The mechanism of action of this compound involves inhibiting RSV fusion by interacting with the HRA domain of RSV F protein . This compound-induced drug-resistant mutations were located in the HRB domain and the intervening domain between HRA and HRB .

Dosage Effects in Animal Models

In cotton rats, animals given as little as 126 microg/kg of this compound by small droplet aerosol starting 1 day after experimental virus infection with either a RSV A or B subtype consistently had significantly lower mean pulmonary RSV titers and reduced histopathological findings than mock-treated animals or cotton rats given placebo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : VP-14637 se sintetiza a través de una serie de reacciones químicas que involucran la formación de derivados de bis-tetrazol-benzhidrilfenol . La ruta sintética generalmente implica el uso de varios reactivos y catalizadores en condiciones controladas para lograr el producto deseado.

Métodos de producción industrial: : La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y los sistemas de solventes, para asegurar un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: : VP-14637 se somete a varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades antivirales.

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores . Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para asegurar el resultado deseado.

Productos principales: : Los productos principales formados a partir de las reacciones que involucran this compound son típicamente derivados con actividad antiviral mejorada . Estos derivados se prueban adicionalmente para su eficacia contra el VRS.

Comparación Con Compuestos Similares

Compuestos similares: : Los compuestos similares a VP-14637 incluyen JNJ-2408068, GS-5806 y ribavirina . Estos compuestos también se dirigen a la proteína de fusión del VRS e inhiben la entrada viral.

Singularidad: : this compound es único en su estructura como un derivado de bis-tetrazol-benzhidrilfenol . Ha mostrado una mayor potencia y especificidad en la inhibición de la fusión del VRS en comparación con otros compuestos similares . Su capacidad para interactuar con ambos dominios de repetición de heptada del trímero de proteína de fusión lo diferencia de otros inhibidores .

Propiedades

Key on ui mechanism of action |

TTP889 is a factor IXa inhibitor with little or no activity against factors VIIIa, Xa, XIa, or XIIa. It is the only molecule in development that is an inhibitor of the intrinsic pathway in vitro and in vivo via FIX/IXa. TTP889 inhibits the ability of FIXa to form a fully functional tenase complex with FVIIIa. FIXa plays an integral role in the intrinsic coagulation pathway and a lesser role in the extrinsic pathway. |

|---|---|

Número CAS |

235106-62-4 |

Fórmula molecular |

C25H22N10O3 |

Peso molecular |

510.5 g/mol |

Nombre IUPAC |

2-[[2-hydroxy-5-[(Z)-(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(Z)-(5-methyltetrazol-1-yl)iminomethyl]phenol |

InChI |

InChI=1S/C25H22N10O3/c1-15-28-30-32-34(15)26-13-17-3-9-23(37)21(11-17)25(19-5-7-20(36)8-6-19)22-12-18(4-10-24(22)38)14-27-35-16(2)29-31-33-35/h3-14,25,36-38H,1-2H3/b26-13-,27-14- |

Clave InChI |

BLUJRJMLDHEMRX-IFADSCNNSA-N |

SMILES |

CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O |

SMILES isomérico |

CC1=NN=NN1/N=C\C2=CC(=C(C=C2)O)C(C3=C(C=CC(=C3)/C=N\N4N=NN=C4C)O)C5=CC=C(C=C5)O |

SMILES canónico |

CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MDT 637; MDT-637; MDT637; VP-14637; VP 14637; VP14637. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.